3-Hydroxyisovaleric acid

描述

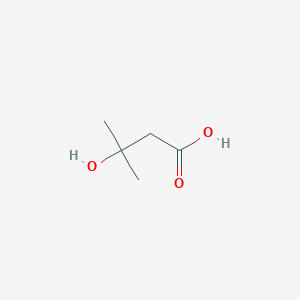

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFYFNCPONWUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211535 | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

625-08-1 | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXYISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 - 67 °C | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyisovaleric Acid and the Leucine Metabolism Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the leucine (B10760876) metabolism pathway, with a specific focus on the formation and significance of 3-Hydroxyisovaleric acid (3-HIA). This document delves into the biochemical intricacies of leucine catabolism, associated enzymatic reactions, and the clinical relevance of metabolic intermediates. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Introduction to Leucine Metabolism

Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic processes. Its catabolism is a multi-step process that primarily occurs in the mitochondria of various tissues, including muscle, liver, and adipose tissue. This pathway is vital for energy production, as it ultimately yields acetyl-CoA and acetoacetate, which can enter the citric acid cycle.[1]

The initial steps of catabolism are common to all three BCAAs (leucine, isoleucine, and valine), involving a transamination reaction followed by oxidative decarboxylation.[1] Subsequent steps are unique to each amino acid. In the case of leucine, a key enzymatic step is catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][3]

The Role of this compound in Leucine Metabolism

This compound (3-HIA) is an organic acid that is a downstream metabolite of leucine. Under normal physiological conditions, the leucine catabolic pathway proceeds efficiently, and the production of 3-HIA is minimal. However, in instances of impaired enzymatic function, particularly a deficiency in 3-methylcrotonyl-CoA carboxylase (MCC), an alternative pathway is activated, leading to the accumulation of 3-HIA.[3]

A deficiency in MCC, which can be caused by genetic mutations or a deficiency in its cofactor, biotin (B1667282), leads to the buildup of its substrate, 3-methylcrotonyl-CoA. This excess 3-methylcrotonyl-CoA is then hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[4] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed by 3-hydroxyisovaleryl-CoA hydrolase to yield 3-HIA and free Coenzyme A.[5] Consequently, elevated levels of 3-HIA in urine and blood serve as a key biomarker for MCC deficiency and biotin deficiency.[3]

Leucine Metabolism Pathway

The catabolism of leucine involves a series of enzymatic reactions, as depicted in the pathway diagram below.

Quantitative Data

The following tables summarize key quantitative data related to leucine metabolism and 3-HIA levels.

| Metabolite | Matrix | Normal Range | Pathological Range (MCC deficiency) | Reference |

| This compound (3-HIA) | Urine | 0 - 29 mmol/mol creatinine (B1669602) | Significantly elevated | [6][7] |

| This compound (3-HIA) | Urine | 0 - 72 mmol/mol creatinine | Significantly elevated | |

| Leucine | Urine (24 hr) | 40 - 200 mg | Variable | [1] |

| Leucine | Urine | 4 - 46 µmol/g creatinine | Variable | [3] |

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| 3-Methylcrotonyl-CoA carboxylase | Human | 3-Methylcrotonyl-CoA | Not specified | Not specified | [8][9] |

| 3-Hydroxyisobutyryl-CoA hydrolase | Rat Liver | (S)-3-hydroxyisobutyryl-CoA | 6 µM | 270 s-1 (Turnover rate) | [10] |

| 3-Hydroxyisobutyryl-CoA hydrolase | Rat Liver | 3-hydroxypropionyl-CoA | 25 µM | Not specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of leucine metabolism and the detection of 3-HIA.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the extraction, derivatization, and analysis of organic acids, including 3-HIA, from urine samples.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

To 200 µL of urine, add an internal standard (e.g., tropic acid).[11]

-

Acidify the sample with HCl to a pH < 2.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.[11]

-

Collect the organic layer and repeat the extraction.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[11]

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[12]

-

Incubate the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[12]

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a capillary column (e.g., DB-5MS) for separation.[12]

-

The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for quantification.[12]

-

-

Data Analysis:

-

Identify and quantify the organic acids based on their retention times and mass spectra by comparing them to known standards.

-

Normalize the results to the urinary creatinine concentration.[12]

-

Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the analysis of acylcarnitines, including 3-hydroxyisovalerylcarnitine, in plasma or dried blood spots.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

For plasma, precipitate proteins by adding methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.[13]

-

For dried blood spots, punch a small disc and extract with methanol containing the internal standards.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.[13]

-

Transfer the supernatant to a new tube or vial.[13]

-

-

Derivatization (Optional but common):

-

Evaporate the supernatant to dryness.

-

Add acidified butanol and incubate to form butyl esters of the acylcarnitines. This step improves chromatographic separation and ionization efficiency.[14]

-

Evaporate the butanolic HCl and reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a C18 reversed-phase column for chromatographic separation.[13]

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

-

Acylcarnitines are typically detected using multiple reaction monitoring (MRM) or precursor ion scanning.[12]

-

-

Data Analysis:

-

Identify and quantify individual acylcarnitines based on their retention times and specific precursor-to-product ion transitions by comparing them to the corresponding internal standards.

-

3-Methylcrotonyl-CoA Carboxylase (MCC) Enzyme Assay

This protocol describes a radiochemical assay to measure the activity of MCC in cultured fibroblasts or lymphocytes.

Methodology:

-

Cell Lysate Preparation:

-

Harvest cultured fibroblasts or isolated lymphocytes.

-

Prepare a cell lysate by sonication or freeze-thawing in a suitable buffer.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Reaction:

-

The assay mixture contains buffer, ATP, MgCl₂, and [¹⁴C]bicarbonate.

-

Pre-incubate the cell lysate with the assay mixture.

-

Initiate the reaction by adding the substrate, 3-methylcrotonyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

-

Termination and Measurement:

-

Stop the reaction by adding acid (e.g., perchloric acid), which also precipitates the protein.

-

Remove the unreacted [¹⁴C]bicarbonate by gentle heating or sparging with air.

-

The acid-stable radioactivity, representing the [¹⁴C] incorporated into 3-methylglutaconyl-CoA, is measured by liquid scintillation counting.

-

-

Calculation:

-

Calculate the enzyme activity as nmol of bicarbonate fixed per minute per mg of protein.

-

Conclusion

The study of the leucine metabolism pathway and its associated metabolites, such as this compound, is crucial for understanding normal physiology and the pathophysiology of several inborn errors of metabolism. This technical guide has provided a detailed overview of the core biochemical pathway, quantitative data on key metabolites, and comprehensive experimental protocols for their analysis. The provided information is intended to be a valuable resource for researchers and clinicians working in the fields of metabolic disease, drug development, and nutritional science. Further research into the kinetic properties of the human enzymes involved in this pathway and the precise mechanisms of metabolite transport will continue to enhance our understanding and may lead to new diagnostic and therapeutic strategies.

References

- 1. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 3. This compound | Rupa Health [rupahealth.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 6. msacl.org [msacl.org]

- 7. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insight into synergistic activation of human 3-methylcrotonyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aurametrix.weebly.com [aurametrix.weebly.com]

- 10. academic.oup.com [academic.oup.com]

- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 12. researchgate.net [researchgate.net]

- 13. uhhospitals.org [uhhospitals.org]

- 14. rchsd.org [rchsd.org]

An In-depth Technical Guide to the Biochemical Properties of 3-Hydroxyisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovaleric acid (3-HIA), a C5-hydroxy fatty acid, is a crucial intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Its presence and concentration in biological fluids serve as a key biomarker for certain metabolic states, most notably biotin (B1667282) deficiency. An elevated level of 3-HIA can also be indicative of several inherited metabolic disorders. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its metabolic significance, and the analytical methodologies used for its quantification.

Physicochemical Properties

This compound is a small organic acid with the chemical formula C₅H₁₀O₃. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molar Mass | 118.13 g/mol |

| Synonyms | 3-hydroxy-3-methylbutanoic acid, β-hydroxyisovaleric acid |

| Appearance | Solid |

| Water Solubility | Soluble |

Metabolic Significance and Pathways

3-HIA is a product of an alternative pathway in leucine metabolism that becomes prominent when the primary pathway is impaired. The central enzyme in this context is 3-methylcrotonyl-CoA carboxylase (MCCC), a biotin-dependent mitochondrial enzyme.

Leucine Catabolism and the Role of Biotin

Under normal physiological conditions, leucine is broken down through a series of enzymatic reactions to ultimately yield acetyl-CoA and acetoacetate. A key step in this pathway is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by MCCC. This reaction requires biotin as a cofactor.[1][2][3]

In states of biotin deficiency, the activity of MCCC is compromised. This leads to an accumulation of 3-methylcrotonyl-CoA in the mitochondria.[2][3] To mitigate the toxic effects of this buildup, an alternative metabolic route is activated. The enzyme enoyl-CoA hydratase then hydrates 3-methylcrotonyl-CoA to form 3-hydroxyisovaleryl-CoA.[4] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to release free this compound, which can then be excreted in the urine.[1][2]

The following diagram illustrates the leucine catabolism pathway and the point of divergence leading to the formation of 3-HIA in biotin deficiency.

Caption: Leucine catabolism pathway and the formation of 3-HIA.

Inborn Errors of Metabolism

Elevated levels of 3-HIA are also a hallmark of several inborn errors of metabolism affecting the leucine degradation pathway. These include:

-

3-Methylcrotonyl-CoA Carboxylase Deficiency: An autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes, leading to a deficiency in the MCCC enzyme.[5][6]

-

Holocarboxylase Synthetase Deficiency: A disorder of biotin metabolism where the enzyme responsible for attaching biotin to carboxylases is deficient.[3][7]

-

Biotinidase Deficiency: An inherited disorder where the recycling of biotin is impaired, leading to a secondary biotin deficiency.[2][8]

Quantitative Data

The concentration of this compound in biological fluids is a sensitive indicator of metabolic status. The following tables summarize key quantitative data from the literature.

Urinary Concentrations of this compound

| Population | Mean Concentration (μM) | Mean Excretion Rate (mmol/mol creatinine) | Reference(s) |

| Healthy Adults | 80.6 ± 51 | 8.5 ± 3.2 | [1][9][10] |

| Marginally Biotin-Deficient Adults | Increased ~3-fold | Increased ~3-fold | [1][9] |

Enzyme Kinetics

Specific kinetic data for the human enzymes involved in 3-HIA metabolism are not extensively reported in the literature. The following table provides available data, including from non-human sources for reference.

| Enzyme | Substrate | Km | Vmax | Organism | Reference(s) |

| 3-Methylcrotonyl-CoA Carboxylase | 3-Methylcrotonyl-CoA | 11 µM | N/A | Maize | [11] |

| Enoyl-CoA Hydratase | 3-Methylcrotonyl-CoA | N/A | N/A | Human | [4] |

Note: "N/A" indicates that the data was not available in the reviewed literature. The substrate specificity of human enoyl-CoA hydratase for 3-methylcrotonyl-CoA has been noted, but specific kinetic parameters are not well-documented.

Experimental Protocols

Accurate quantification of this compound is critical for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Quantification of Urinary 3-HIA by UPLC-MS/MS

This method offers high sensitivity and specificity with a simplified sample preparation protocol compared to GC-MS.[1][10]

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex to ensure homogeneity.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer 50 µL of the supernatant to a clean microcentrifuge tube.

-

Add 50 µL of an internal standard solution (e.g., deuterated 3-HIA).

-

Vortex to mix.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject 5-10 µL of the prepared sample onto a reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

-

Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

A typical gradient might be: 0-1 min, 2% B; 1-5 min, ramp to 98% B; 5-6 min, hold at 98% B; 6-6.1 min, return to 2% B; 6.1-8 min, re-equilibrate at 2% B.

-

Maintain a constant flow rate (e.g., 0.4 mL/min) and column temperature (e.g., 40 °C).

-

-

Mass Spectrometry Detection:

-

Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Monitor the multiple reaction monitoring (MRM) transition for 3-HIA (e.g., m/z 117 -> 59) and its internal standard.

-

-

The following diagram outlines the experimental workflow for UPLC-MS/MS analysis.

Caption: UPLC-MS/MS experimental workflow for 3-HIA.

Quantification of Urinary Organic Acids by GC-MS

This is a well-established method for the analysis of a broad range of organic acids, including 3-HIA. It requires a more extensive sample preparation involving extraction and derivatization.[9][12][13]

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples and vortex.

-

To 1 mL of urine, add an internal standard (e.g., heptadecanoic acid).

-

Acidify the sample to pH < 2 with HCl.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Repeat the extraction.

-

Pool the organic layers and evaporate to dryness under a stream of nitrogen.

-

Derivatize the dried extract to form volatile esters (e.g., trimethylsilyl (B98337) esters) using a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

-

-

GC-MS Analysis:

-

Gas Chromatography:

-

Inject the derivatized sample into a GC equipped with a capillary column (e.g., DB-5ms).

-

Use a temperature program to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp to 300°C at 5°C/min.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Acquire data in full scan mode to identify and quantify the derivatized 3-HIA based on its characteristic mass spectrum and retention time.

-

-

The following diagram illustrates the logical relationships in the GC-MS protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aurametrix.weebly.com [aurametrix.weebly.com]

- 10. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. erndim.org [erndim.org]

- 13. metbio.net [metbio.net]

3-Hydroxyisovaleric Acid: A Comprehensive Technical Guide to its Role as a Biomarker for Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleric acid (3-HIA), an organic acid produced during the catabolism of the branched-chain amino acid leucine (B10760876), has emerged as a crucial biomarker for a range of metabolic disorders. Its accumulation in biological fluids, primarily urine and plasma, serves as a sensitive indicator of enzymatic deficiencies and nutritional imbalances. This technical guide provides an in-depth exploration of 3-HIA's role as a biomarker, detailing its biochemical origins, the metabolic disorders associated with its elevation, and the analytical methodologies for its quantification. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of relevant metabolic pathways.

Introduction

This compound (3-HIA) is a five-carbon organic acid that is an intermediate in the metabolic pathway of leucine.[1] Under normal physiological conditions, 3-HIA is present in trace amounts in biological fluids. However, disruptions in the leucine degradation pathway can lead to a significant increase in its concentration, making it a valuable diagnostic and monitoring tool for several metabolic conditions. The primary cause of elevated 3-HIA is the reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2] This enzyme catalyzes a critical step in leucine catabolism, and its impairment leads to the shunting of metabolites into an alternative pathway that produces 3-HIA.[1] Consequently, elevated 3-HIA is a hallmark of both acquired biotin (B1667282) deficiency and a number of inherited metabolic disorders.[3][4]

Biochemical Pathway and Pathophysiology

The elevation of this compound is intrinsically linked to the catabolism of the essential amino acid, leucine. A key enzymatic step in this pathway is catalyzed by 3-methylcrotonyl-CoA carboxylase (MCC), a biotin-dependent mitochondrial enzyme. When MCC activity is compromised, its substrate, 3-methylcrotonyl-CoA, accumulates. This accumulation leads to the activation of an alternative metabolic route where 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA. Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to this compound.[3]

Caption: GC-MS sample preparation workflow for 3-HIA.

Detailed Protocol:

-

Sample Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. Samples can be stored at -20°C or lower until analysis.

-

Normalization: Determine the creatinine (B1669602) concentration of the urine sample to normalize the organic acid concentrations.

-

Oximation (for keto-acids):

-

To 200 µL of urine, add 40 µL of methoxyamine hydrochloride solution (e.g., 75 g/L in water). [5] * Incubate at 60°C for 30 minutes. [5]4. Extraction:

-

Add an internal standard (e.g., a stable isotope-labeled 3-HIA).

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. [5]Vortex thoroughly and centrifuge to separate the layers.

-

Repeat the extraction to ensure complete recovery.

-

-

Evaporation:

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen. [5]6. Derivatization:

-

Reconstitute the dried extract in a derivatizing agent. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. [6] * Incubate at a controlled temperature (e.g., 70-90°C) for a specific time (e.g., 15 minutes) to form trimethylsilyl (B98337) (TMS) derivatives. [5] 5.1.2. GC-MS Instrumental Parameters (Example)

-

-

Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5MS).

-

Injection Mode: Split or splitless injection.

-

Oven Temperature Program: A temperature gradient is used to separate the various organic acids. An example program could be: initial temperature of 70°C, ramped to a final temperature of around 300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation compared to GC-MS, as derivatization is typically not necessary.

5.2.1. Sample Preparation

dot

Caption: LC-MS/MS sample preparation workflow for 3-HIA.

Detailed Protocol:

-

Sample Collection and Storage: As with GC-MS, collect urine or plasma samples and store them at -20°C or below.

-

Sample Pre-treatment:

-

For urine, a simple dilution with deionized water (e.g., 30-fold) may be sufficient. [7] * For plasma, a protein precipitation step is often required. This can be achieved by adding a precipitating agent like sulfosalicylic acid, followed by centrifugation to remove the precipitated proteins.

-

-

Internal Standard: Add a stable isotope-labeled internal standard to the diluted sample.

-

Filtration/Centrifugation: Centrifuge or filter the sample to remove any particulate matter before injection into the LC-MS/MS system.

5.2.2. LC-MS/MS Instrumental Parameters (Example)

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte and mobile phase.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-HIA and its internal standard are monitored.

Conclusion

This compound is a well-established and clinically significant biomarker for a range of metabolic disorders, primarily those related to biotin metabolism and the catabolism of leucine. Its quantification in urine and plasma provides valuable diagnostic information and allows for the monitoring of disease progression and therapeutic interventions. The analytical methods for 3-HIA detection, particularly GC-MS and LC-MS/MS, are robust and sensitive, enabling accurate and reliable measurements. This technical guide provides a comprehensive overview of the biochemical basis, clinical relevance, and analytical considerations for 3-HIA, serving as a valuable resource for researchers and clinicians in the field of metabolic diseases. Further research into the precise pathophysiological roles of 3-HIA and the development of high-throughput analytical methods will continue to enhance its utility in both clinical diagnostics and drug development.

References

- 1. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. hmdb.ca [hmdb.ca]

- 5. aurametrix.weebly.com [aurametrix.weebly.com]

- 6. metbio.net [metbio.net]

- 7. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of 3-Hydroxyisovaleric Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine (B10760876), has emerged as a crucial biomarker for monitoring biotin (B1667282) status and diagnosing certain inborn errors of metabolism. Its endogenous production is intricately linked to the activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). This technical guide provides a comprehensive overview of the metabolic pathways leading to 3-HIA formation, its physiological and pathological concentrations, and detailed methodologies for its quantification in biological samples. The content is designed to support researchers, scientists, and drug development professionals in understanding the significance of 3-HIA and in incorporating its analysis into their research and development pipelines.

Introduction

This compound (3-HIA), also known as β-hydroxyisovaleric acid, is an organic acid that is normally present at low levels in human urine and plasma.[1] It is a byproduct of the catabolism of the essential amino acid leucine.[2] The clinical significance of 3-HIA lies in its accumulation under conditions of impaired leucine metabolism, most notably in biotin deficiency and in several inherited metabolic disorders.[2][3] Elevated levels of 3-HIA can serve as an early and sensitive indicator of these conditions, making its accurate measurement a valuable diagnostic tool.[4] This guide will delve into the core aspects of endogenous 3-HIA production, its quantification, and its clinical relevance.

Metabolic Pathway of this compound Production

The formation of 3-HIA is intrinsically linked to the mitochondrial pathway of leucine degradation. Under normal physiological conditions, the breakdown of leucine proceeds through a series of enzymatic steps. A critical step in this pathway is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][5]

When the activity of MCC is compromised, either due to a deficiency in its cofactor biotin or due to genetic defects in the enzyme itself, the metabolic flux is diverted.[5] The accumulating 3-methylcrotonyl-CoA is then hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[1][5] This intermediate is subsequently hydrolyzed to release free this compound.[1] The detoxification of these metabolic byproducts can also involve the formation of 3-hydroxyisovaleryl-carnitine, which is then transported out of the mitochondria.[1][5]

dot

Caption: Leucine metabolism and the formation of 3-HIA.

Conditions Associated with Elevated this compound

Elevated levels of 3-HIA are primarily associated with two main conditions:

-

Biotin Deficiency: Biotin, or vitamin B7, is an essential cofactor for five carboxylases in humans, including MCC.[6] A deficiency in biotin leads to reduced MCC activity and a subsequent increase in 3-HIA production.[3] This can be caused by inadequate dietary intake, prolonged consumption of raw egg whites (which contain avidin, a biotin-binding protein), certain medications like anticonvulsants, and smoking.[1][2]

-

Inborn Errors of Metabolism: Several genetic disorders affecting the leucine degradation pathway can lead to the accumulation of 3-HIA.[1][2] The most direct cause is 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD) , an autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes.[7][8] Other conditions include holocarboxylase synthetase deficiency and biotinidase deficiency, which affect the overall utilization and recycling of biotin.[3]

Quantitative Data on this compound Levels

The concentration of 3-HIA in biological fluids is a key indicator of metabolic status. The following tables summarize reported quantitative data for 3-HIA in urine and plasma.

Table 1: Urinary this compound Concentrations

| Condition | Mean Concentration (mmol/mol creatinine) | Reference |

| Normal (Biotin-Sufficient) | 8.5 ± 3.2 | [9] |

| Normal Range | 0 - 29 | [2][10] |

| Normal Range | 0 - 72 | [11] |

| Marginal Biotin Deficiency | Increased threefold from baseline | [9] |

Table 2: Plasma 3-Hydroxyisovaleryl-carnitine Concentrations

| Condition | Observation | Reference |

| Marginal Biotin Deficiency | Increased approximately 3-fold from baseline | [12] |

Experimental Protocols for this compound Quantification

Accurate quantification of 3-HIA is crucial for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol for Urinary 3-HIA Analysis by UPLC-MS/MS

This protocol is based on the method described by Mock et al. and is suitable for high-throughput analysis.[9]

5.1.1. Sample Preparation

-

Thaw frozen urine samples and warm to 60°C for 30 minutes to dissolve precipitates.

-

Cool samples to room temperature.

-

Centrifuge at 3,000 x g for 10 minutes to pellet any remaining precipitates.

-

Collect the supernatant for analysis.

-

Dilute the urine supernatant fourfold with deionized water.

-

Add an internal standard (e.g., deuterated 3-HIA) to all samples, calibrators, and quality controls to a final concentration of 25 µM.

5.1.2. UPLC-MS/MS Analysis

-

Chromatographic System: Waters Acquity UPLC system or equivalent.

-

Column: Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm).

-

Column Temperature: 55°C.

-

Mobile Phase A: 0.01% Formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient:

-

Initial: 0% B, hold for 1 minute.

-

A linear gradient to elute the analyte of interest.

-

-

Injection Volume: 1 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for 3-HIA.

-

MRM Transition: For 3-HIA: 117.1 → 59.0.[13]

5.1.3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.

-

Perform unweighted linear regression to determine the concentrations in unknown samples.

-

Normalize the urinary 3-HIA concentration to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

dot

Caption: A typical workflow for urinary 3-HIA analysis.

Signaling Pathways and this compound

The direct impact of elevated 3-HIA on specific signaling pathways is an area of ongoing research. However, the accumulation of 3-HIA and other organic acids in metabolic disorders can lead to a state of metabolic acidosis and mitochondrial toxicity.[1][2] This can have broad, indirect effects on cellular signaling through:

-

Disruption of the mitochondrial membrane potential: This can affect ATP production and trigger apoptosis.

-

Alterations in the cellular redox state: This can lead to oxidative stress and impact redox-sensitive signaling pathways.

-

Changes in intracellular pH: Acidosis can alter the activity of numerous enzymes and signaling proteins.

Further research is needed to elucidate the specific molecular targets and signaling cascades that are directly modulated by 3-HIA.

Conclusion

This compound is a valuable biomarker for assessing biotin status and for the diagnosis of inborn errors of leucine metabolism. Understanding its endogenous production pathway is critical for interpreting its clinical significance. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of 3-HIA in a research or clinical setting. As our understanding of the broader metabolic consequences of elevated 3-HIA grows, its importance in drug development and personalized medicine is likely to expand. This guide serves as a foundational resource for professionals seeking to leverage the diagnostic and research potential of this important metabolite.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. This compound | Rupa Health [rupahealth.com]

- 4. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 8. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]

- 9. Measurement of this compound in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

The Discovery and History of 3-Hydroxyisovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleric acid (3-HIA), a key biomarker in clinical diagnostics, has a rich history intertwined with the discovery of inborn errors of metabolism and the advancement of analytical chemistry. Initially identified in the context of isovaleric acidemia in the mid-1960s, its significance has expanded to being a primary indicator of biotin (B1667282) deficiency and a metabolite of interest in various other conditions. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (3-HIA), chemically known as 3-hydroxy-3-methylbutanoic acid, is a short-chain hydroxy fatty acid.[1] It is a normal, minor metabolite in human urine, but its elevated excretion is indicative of specific metabolic dysfunctions.[1] The primary clinical relevance of 3-HIA lies in its role as a sensitive and early indicator of marginal biotin deficiency.[2][3] Furthermore, chronically high levels of 3-HIA are associated with several inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid, leucine (B10760876).[1][2]

The Initial Discovery: A Tale of "Sweaty Feet"

The story of this compound begins not with its own discovery, but with the characterization of a new inborn error of metabolism. In 1966, Dr. K. Tanaka and his colleagues at Massachusetts General Hospital described a novel genetic disorder which they named "isovaleric acidemia."[4][5][6][7] They investigated two siblings who presented with recurrent episodes of vomiting, lethargy, and a peculiar odor resembling "sweaty feet," particularly during metabolic crises.[4]

The key to understanding this new disease lay in the analysis of the patients' urine. Using the then-emerging technology of gas chromatography-mass spectrometry (GC-MS), Tanaka's team identified abnormally high levels of isovaleric acid, a metabolite of leucine.[4][5] While isovaleric acid was the primary compound identified in their initial groundbreaking paper, subsequent and more detailed analyses of urine from patients with isovaleric acidemia and other related disorders led to the identification of other accumulating metabolites, including this compound.[8]

Association with 3-Methylcrotonyl-CoA Carboxylase Deficiency

Following the discovery of isovaleric acidemia, researchers began to uncover other defects in the leucine degradation pathway. In the early 1970s, another inborn error of metabolism, 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, was identified. This disorder is characterized by the deficient activity of a biotin-dependent enzyme essential for leucine catabolism.[9] A hallmark of MCC deficiency is the massive urinary excretion of this compound and 3-methylcrotonylglycine.[3][9][10] The identification of 3-HIA as a major abnormal metabolite was crucial in the diagnostic criteria for this disorder.[3]

The Link to Biotin Deficiency

The recognition of 3-HIA as a sensitive marker for biotin deficiency marked a significant expansion of its clinical utility beyond rare inborn errors of metabolism. Biotin is an essential cofactor for several carboxylase enzymes, including 3-methylcrotonyl-CoA carboxylase.[11] In a state of biotin deficiency, the activity of this enzyme is reduced, leading to a metabolic block in the leucine degradation pathway.[11] This block results in the accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway, leading to the formation and subsequent excretion of this compound.[1][11] Studies in the late 20th century solidified this relationship, demonstrating that urinary 3-HIA levels increase significantly even in marginal biotin deficiency, making it a more reliable indicator than serum biotin levels.[3]

Metabolic Pathway and Formation of this compound

The formation of this compound is a direct consequence of a disruption in the normal catabolic pathway of leucine.

Under normal conditions, leucine is broken down through a series of enzymatic steps. A key step is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. In cases of genetic deficiency of this enzyme or biotin deficiency, the buildup of 3-methylcrotonyl-CoA leads to its conversion to 3-hydroxyisovaleryl-CoA by enoyl-CoA hydratase.[1] 3-hydroxyisovaleryl-CoA is then hydrolyzed to this compound, which is subsequently excreted in the urine.[11]

Experimental Protocols: Historical Context

The identification and quantification of this compound have evolved significantly since its initial discovery. The foundational methods relied on gas chromatography (GC) and later, the more definitive gas chromatography-mass spectrometry (GC-MS).

Early Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Analysis (circa 1960s-1970s)

The original methods for identifying organic acids in biological fluids were pioneering for their time. The general workflow involved several key steps:

Methodology:

-

Sample Preparation: A measured volume of urine was acidified, typically with hydrochloric acid.

-

Extraction: The organic acids were extracted from the acidified urine using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This step was often repeated multiple times to ensure complete extraction.

-

Drying and Evaporation: The organic extract was dried using an anhydrous salt (e.g., sodium sulfate) and then evaporated to dryness under a stream of nitrogen.

-

Derivatization: Organic acids are not typically volatile enough for GC analysis. Therefore, they were chemically modified to increase their volatility. Common derivatization techniques included:

-

Methylation: Using diazomethane (B1218177) to convert carboxylic acids to their methyl esters.

-

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[12]

-

-

Gas Chromatography (GC): The derivatized sample was injected into a gas chromatograph. The different organic acid derivatives would separate based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated compounds eluted from the GC column, they entered a mass spectrometer. The molecules were ionized and fragmented, creating a unique mass spectrum for each compound, which served as a "fingerprint" for identification.[11]

Quantitative Data from Early Studies

Precise quantitative data from the very first identifications are scarce in readily available literature. However, subsequent studies on inborn errors of metabolism and biotin deficiency have provided reference ranges and typical values for 3-HIA excretion.

| Condition | Subject Group | Urinary 3-HIA Levels | Citation |

| Normal | Healthy Adults | 0 - 29 mmol/mol creatinine | [2] |

| Marginal Biotin Deficiency | Experimentally Induced | Significant increase (e.g., >195 µmol/24 hours) | [3] |

| 3-Methylcrotonyl-CoA Carboxylase Deficiency | Patients | Massively elevated | [13] |

| Isovaleric Acidemia | Patients | Elevated | [8] |

Conclusion

The discovery and history of this compound are a testament to the progress in our understanding of metabolic pathways and the development of powerful analytical techniques. From its initial identification as a secondary metabolite in a rare genetic disorder to its current status as a key biomarker for a common nutritional deficiency, 3-HIA continues to be an important molecule in clinical and research settings. This guide provides a foundational understanding for professionals in the field, highlighting the key milestones and methodologies that have shaped our knowledge of this significant organic acid.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Increased urinary excretion of this compound and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary Excretion of this compound and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Isovaleric acidemia: a new genetic defect of leucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 10. This compound | Rupa Health [rupahealth.com]

- 11. History of the combination of gas chromatography and mass spectrometry - American Chemical Society [acs.org]

- 12. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The first case of 3-methylcrotonyl-CoA carboxylase (MCC) deficiency responsive to biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Inborn Errors of Metabolism Characterized by 3-Hydroxyisovaleric Aciduria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of 3-hydroxyisovaleric acid in urine, a condition known as 3-hydroxyisovaleric aciduria, serve as a key biochemical marker for a specific group of inborn errors of metabolism. These disorders primarily disrupt the catabolism of the branched-chain amino acid leucine (B10760876). This technical guide provides a comprehensive overview of the core inborn errors of metabolism associated with 3-hydroxyisovaleric aciduria, including 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, Biotinidase deficiency, and Holocarboxylase Synthetase (HCS) deficiency. This document details the pathophysiology, quantitative biochemical data, and methodologies for key diagnostic and research experiments. It is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for these rare metabolic diseases.

Introduction to this compound and Associated Metabolic Disorders

This compound (3-HIA) is a metabolite derived from the alternative breakdown of 3-methylcrotonyl-CoA, an intermediate in the leucine catabolic pathway.[1][2] Under normal physiological conditions, the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) facilitates the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[2][3] When the activity of 3-MCC is impaired, 3-methylcrotonyl-CoA accumulates and is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[1] This compound is then hydrolyzed to this compound, which is excreted in the urine.[1]

Chronically elevated levels of this compound are indicative of several inborn errors of metabolism.[4] The most prominent among these are:

-

3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: An autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes, which encode the alpha and beta subunits of the 3-MCC enzyme, respectively.[3]

-

Biotinidase Deficiency (BTD): An autosomal recessive disorder where the enzyme biotinidase is deficient, preventing the recycling of the vitamin biotin (B1667282).[5][6] Biotin is a crucial cofactor for all four human carboxylases, including 3-MCC.[7]

-

Holocarboxylase Synthetase (HCS) Deficiency: A rare autosomal recessive disorder caused by mutations in the HLCS gene.[8][9] The HCS enzyme is responsible for attaching biotin to the carboxylase enzymes, and its deficiency leads to multiple carboxylase deficiencies.[8][9]

Pathophysiology and Biochemical Pathways

The accumulation of this compound and other toxic metabolites in these disorders can lead to a wide spectrum of clinical presentations, ranging from asymptomatic individuals to severe metabolic crises, neurological damage, and developmental delay.[3][10]

Leucine Catabolism and the Role of 3-MCC

The breakdown of leucine is a critical metabolic pathway for energy production. A key step is the carboxylation of 3-methylcrotonyl-CoA by the biotin-dependent enzyme 3-MCC. A deficiency in this enzyme leads to the accumulation of upstream metabolites and their diversion into alternative pathways, resulting in the production of this compound and 3-methylcrotonylglycine.[3][11]

Biotin Metabolism and its Impact on Carboxylases

Biotin is an essential cofactor for several carboxylase enzymes. Biotinidase deficiency and holocarboxylase synthetase deficiency disrupt the biotin cycle, leading to a functional deficiency of these carboxylases, including 3-MCC. This results in a biochemical phenotype that can mimic isolated 3-MCC deficiency.

Quantitative Biochemical Data

The diagnosis of these disorders relies on the quantitative analysis of specific metabolites in urine and blood. The following tables summarize key biochemical markers and their typical concentrations in affected individuals compared to reference ranges.

Table 1: Urinary Organic Acids

| Analyte | Reference Range (mmol/mol creatinine) | 3-MCC Deficiency | Biotinidase Deficiency | Holocarboxylase Synthetase Deficiency |

| This compound | ≤ 29[2][4] | Markedly elevated | Elevated | Elevated[8] |

| 3-Methylcrotonylglycine | Not typically detected | Markedly elevated | May be elevated | May be elevated |

| Lactic Acid | Variable | Normal to mildly elevated | Elevated during crisis | Elevated |

| 3-Hydroxypropionic Acid | Not typically detected | Normal | Elevated | Elevated |

| Methylcitric Acid | Not typically detected | Normal | Elevated | Elevated |

Table 2: Plasma Acylcarnitines

| Analyte | Reference Range (µmol/L) | 3-MCC Deficiency | Biotinidase Deficiency | Holocarboxylase Synthetase Deficiency |

| 3-Hydroxyisovalerylcarnitine (C5-OH) | < 0.4 | Markedly elevated | Elevated | Elevated[8][12] |

| Propionylcarnitine (C3) | < 5.0 | Normal | Elevated | Elevated |

| Free Carnitine (C0) | 20 - 60 | Often low (secondary deficiency) | May be low | May be low |

Table 3: Enzyme Activity Levels

| Enzyme | Sample Type | Reference Range | Profound Deficiency | Partial Deficiency |

| 3-Methylcrotonyl-CoA Carboxylase | Fibroblasts / Lymphocytes | Varies by lab | < 2% of control[13] | 2-12% of control[14] |

| Biotinidase | Serum / Plasma | Varies by lab | < 10% of mean normal activity[15] | 10-30% of mean normal activity[15] |

| Holocarboxylase Synthetase | Fibroblasts / Lymphocytes | Varies by lab | Markedly reduced activity | - |

Experimental Protocols

Accurate diagnosis and research into these disorders rely on robust and validated laboratory methods. This section provides an overview of the key experimental protocols.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a cornerstone for the diagnosis of organic acidurias.

-

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified based on their retention time and mass spectrum.

-

Methodology:

-

Sample Preparation: A urine sample is acidified, and an internal standard is added. Organic acids are then extracted using an organic solvent like ethyl acetate.[16]

-

Derivatization: The extracted organic acids are dried and then derivatized to form trimethylsilyl (B98337) (TMS) esters, which are more volatile and thermally stable.[17]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated on a capillary column. The eluting compounds are then introduced into a mass spectrometer for ionization, fragmentation, and detection.[18]

-

Data Analysis: The resulting chromatogram and mass spectra are compared to a library of known compounds for identification and quantification.

-

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is crucial for newborn screening and for the diagnosis of fatty acid oxidation disorders and organic acidemias.

-

Principle: Acylcarnitines are extracted from blood spots or plasma and analyzed by flow injection analysis-tandem mass spectrometry. The different acylcarnitine species are identified by their mass-to-charge ratio.[1]

-

Methodology:

-

Sample Preparation: A dried blood spot is punched out, or a plasma sample is taken. Acylcarnitines are extracted using a solvent containing internal standards.[1]

-

Derivatization (optional but common): The extracted acylcarnitines are often converted to their butyl esters to improve ionization efficiency.[1]

-

MS/MS Analysis: The sample is introduced into the mass spectrometer via flow injection. The first mass spectrometer selects the precursor ions of interest, which are then fragmented. The second mass spectrometer analyzes the resulting product ions.[19]

-

Data Analysis: The concentrations of different acylcarnitine species are determined by comparing their signal intensities to those of the internal standards.

-

Enzyme Assays

Enzyme assays are performed to confirm the diagnosis by directly measuring the activity of the deficient enzyme.

-

Biotinidase Assay:

-

Principle: A colorimetric or fluorometric assay is used to measure the ability of biotinidase in a serum or plasma sample to cleave an artificial substrate, releasing a colored or fluorescent product.[20][21]

-

Methodology: The patient's serum is incubated with a substrate such as N-biotinyl-p-aminobenzoate. The amount of p-aminobenzoate released is then quantified spectrophotometrically.[22]

-

-

3-MCC and Holocarboxylase Synthetase Assays:

-

Principle: These assays are typically performed in cultured fibroblasts or lymphocytes. The enzyme activity is measured by the incorporation of radiolabeled bicarbonate into the respective substrate.

-

Methodology: Cell lysates are incubated with the appropriate substrate (e.g., 3-methylcrotonyl-CoA for 3-MCC) and radiolabeled bicarbonate. The amount of radioactivity incorporated into the product is then measured.

-

Molecular Genetic Testing

Genetic testing is used to identify the specific mutations in the causative genes, which is important for genetic counseling and confirming the diagnosis.

-

Principle: The DNA sequence of the relevant gene (MCCC1, MCCC2, BTD, or HLCS) is analyzed to identify pathogenic variants.

-

Methodology:

-

DNA Extraction: DNA is extracted from a blood sample.

-

PCR Amplification: The exons and flanking intronic regions of the target gene are amplified using the polymerase chain reaction (PCR).

-

DNA Sequencing: The amplified DNA fragments are sequenced using methods like Sanger sequencing or next-generation sequencing (NGS).[5][7][23]

-

Data Analysis: The patient's DNA sequence is compared to the reference sequence to identify any mutations.

-

Therapeutic Strategies

The management of these disorders focuses on reducing the accumulation of toxic metabolites and providing necessary cofactors.

-

3-MCC Deficiency: Treatment is often not required for asymptomatic individuals identified through newborn screening.[24] For symptomatic patients, a leucine-restricted diet and L-carnitine supplementation may be beneficial.[23]

-

Biotinidase and Holocarboxylase Synthetase Deficiencies: Lifelong supplementation with high doses of oral biotin is the primary treatment and can be highly effective, especially when initiated early.[17][25]

Conclusion

3-hydroxyisovaleric aciduria is a significant biochemical marker for a group of treatable inborn errors of metabolism. A thorough understanding of the underlying pathophysiology, coupled with robust and quantitative diagnostic methods, is essential for early diagnosis and effective management of these conditions. The experimental protocols and data presented in this guide are intended to support the research and development efforts aimed at improving the lives of individuals affected by these rare disorders. Further research is needed to fully understand the genotype-phenotype correlations and to develop novel therapeutic strategies.

References

- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 4. This compound | Rupa Health [rupahealth.com]

- 5. providers2.genedx.com [providers2.genedx.com]

- 6. Biotinidase Deficiency (BTD) Sequencing | Test Fact Sheet [arupconsult.com]

- 7. providers2.genedx.com [providers2.genedx.com]

- 8. Holocarboxylase Synthetase Deficiency: Clinical, Biochemical and Molecular Findings in Five Malaysian Patients Including a Newborn Presenting as Collodion Baby - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orphanet: Holocarboxylase synthetase deficiency [orpha.net]

- 10. researchgate.net [researchgate.net]

- 11. Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: Evidence for an Allele-Specific Dominant Negative Effect and Responsiveness to Biotin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Holocarboxylase synthetase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 13. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. providers2.genedx.com [providers2.genedx.com]

- 15. Biotinidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 17. erndim.org [erndim.org]

- 18. metbio.net [metbio.net]

- 19. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biotinidase Deficiency: Biotinidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 23. 3-Methylcrotonylglycinuria: MCCC1/MCCC2 Sequencing | Greenwood Genetic Center [ggc.org]

- 24. Holocarboxylase Synthetase Deficiency (HLCS Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]

- 25. preventiongenetics.com [preventiongenetics.com]

Unraveling the Cellular Mechanisms of 3-Hydroxyisovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine (B10760876), has emerged as a crucial biomarker for diagnosing and monitoring biotin (B1667282) deficiency and certain inborn errors of metabolism. Its accumulation signals a disruption in the mitochondrial leucine catabolism pathway, leading to potential cellular toxicity. This technical guide provides an in-depth exploration of the cellular mechanisms involving 3-HIA, from its metabolic origins to its clinical implications. We present a comprehensive overview of the biochemical pathways, detailed experimental protocols for its quantification, and a summary of key quantitative data to support researchers and drug development professionals in this field.

Introduction

This compound (3-HIA) is an organic acid that is normally present in trace amounts in human urine.[1] It is an intermediate in the degradation pathway of the essential amino acid leucine. The clinical significance of 3-HIA lies in its accumulation under conditions of impaired activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][3] Consequently, urinary 3-HIA has been established as an early and sensitive indicator of marginal biotin deficiency.[4][5] Furthermore, chronically elevated levels of 3-HIA are associated with several inborn errors of metabolism, where it can act as an acidogen and metabotoxin, contributing to metabolic acidosis and other adverse health effects.[6] This guide delves into the core cellular mechanisms of 3-HIA, providing a technical resource for its study and therapeutic targeting.

The Leucine Catabolic Pathway and Formation of this compound

The breakdown of leucine is a mitochondrial process. A key step is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2]

In a state of biotin sufficiency, this pathway proceeds efficiently. However, in cases of biotin deficiency or genetic defects in the MCC enzyme, its activity is reduced. This leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted into an alternative metabolic route. The enzyme enoyl-CoA hydratase converts the excess 3-methylcrotonyl-CoA into 3-hydroxyisovaleryl-CoA.[2][7] This intermediate is subsequently hydrolyzed to release free this compound.

Mitochondrial Toxicity and Detoxification

The accumulation of 3-methylcrotonyl-CoA and 3-hydroxyisovaleryl-CoA within the mitochondria can lead to cellular toxicity.[2] These acyl-CoA esters can disrupt the mitochondrial CoA pool by altering the ratio of esterified CoA to free CoA, which can impair other mitochondrial metabolic processes, including the Krebs cycle and fatty acid oxidation.[7][8]

To mitigate this toxicity, cells employ a detoxification mechanism involving carnitine. The 3-hydroxyisovaleryl moiety is transferred from CoA to carnitine, forming 3-hydroxyisovaleryl-carnitine (3-HIA-carnitine).[2][8] This reaction is likely catalyzed by carnitine acetyltransferase. The resulting 3-HIA-carnitine is then transported out of the mitochondria and can be excreted in the urine along with free 3-HIA.[2][8]

Quantitative Data on this compound Levels

The urinary excretion of 3-HIA is a key diagnostic parameter. The following tables summarize quantitative data from studies on human subjects.

Table 1: Urinary this compound Excretion in Biotin Deficiency

| Condition | Mean 3-HIA Concentration (μM) | Mean 3-HIA Excretion Rate (mmol/mol creatinine) | Reference |

| Biotin Sufficient (Baseline) | 80.6 ± 51 | 8.5 ± 3.2 | [1][3] |

| Marginally Biotin Deficient | - | Increased ~3-fold from baseline | [3] |

Table 2: Urinary this compound and 3-Hydroxyisovaleryl Carnitine Excretion in Response to Leucine Challenge in Biotin Deficiency

| Day of Biotin Depletion | Mean Increase in Urinary 3-HIA Excretion | Mean Increase in Urinary 3-HIA-Carnitine Excretion | Reference |

| Day 14 | > 2-fold | > 2-fold | [2] |

| Day 28 | ~ 3-fold | ~ 3-fold | [2] |

Experimental Protocols

Accurate quantification of 3-HIA is essential for clinical diagnosis and research. Below are detailed methodologies for its measurement in urine.

UPLC-MS/MS Method for Urinary 3-HIA Quantification

This method offers high sensitivity and throughput for the analysis of 3-HIA.[3]

Equipment:

-

Waters Acquity Ultra Performance Liquid Chromatography (UPLC) system

-

Thermo Electron TSQ Quantum Ultra tandem mass spectrometer (MS/MS)

-

Waters Acquity UPLC HSS T3 column (2.1x100 mm, 1.8 μm)

Reagents:

-

Methanol (B129727) (LC-MS grade)

-

Formic acid

-

Deionized water (18 MΩ-cm)

-

This compound standard

-

[2H8]-3-hydroxyisovaleric acid (internal standard)

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

To remove precipitates, warm samples in a 60°C water bath for 30 minutes, then cool to room temperature.

-

Centrifuge at 3000 x g for 10 minutes.

-

Collect the supernatant.

-

Dilute the urine sample fourfold with deionized water (e.g., 25 μL sample + 75 μL water).

-

Add the internal standard to a final concentration of 25 μM.

UPLC-MS/MS Analysis:

-

Maintain the autosampler at 5°C.

-

Inject 1 μL of the prepared sample onto the column, which is maintained at 55°C.

-

The mobile phases are 0.01% formic acid in water (A) and methanol (B).

-

The initial mobile phase composition is 100% A, held for 1 minute.

-

A gradient is then applied to elute the analyte.

-

The mass spectrometer is operated in negative electrospray ionization mode, monitoring for the specific mass transitions of 3-HIA and its internal standard.

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.

-

Perform unweighted linear regression to determine the concentration of 3-HIA in the samples.

GC-MS Method for Urinary 3-HIA Quantification

Gas chromatography-mass spectrometry is a classic and reliable method for the analysis of organic acids.[9]

Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for organic acid analysis (e.g., capillary column)

Reagents:

-

Sodium chloride

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Diethyl ether

-

Pyridine

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS)

-

Internal standard (e.g., a stable isotope-labeled organic acid)

Sample Preparation and Derivatization:

-

To a urine sample, add the internal standard and saturate with sodium chloride.

-

Acidify the sample with 1 M HCl.

-

Perform a sequential liquid-liquid extraction with ethyl acetate followed by diethyl ether.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., ambient temperature to 40°C).

-

Reconstitute the residue in pyridine.

-

Add BSTFA with 1% TMCS and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 μL) of the derivatized sample into the GC-MS.

-

Use a temperature program to separate the analytes on the GC column.

-

The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode.

Data Analysis:

-

Identify the 3-HIA-TMS derivative based on its retention time and mass spectrum.

-

Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Future Directions

Currently, the primary role of 3-HIA in cellular mechanisms is understood in the context of being a metabolic byproduct that indicates upstream enzymatic dysfunction. There is no direct evidence to suggest that 3-HIA itself is a signaling molecule that actively modulates specific pathways like insulin (B600854) signaling. Research on the metabolic consequences of elevated branched-chain amino acids and their metabolites has implicated some, like 3-hydroxyisobutyrate, in modulating insulin sensitivity.[10] However, a similar role for 3-HIA has not been established.

Future research should focus on:

-

Investigating potential direct signaling roles of 3-HIA, if any, on cellular receptors or transcription factors.

-

Further elucidating the precise mechanisms of 3-HIA-induced mitochondrial dysfunction.

-

Developing targeted therapeutic strategies to mitigate the toxic effects of 3-HIA accumulation in inborn errors of metabolism.

Conclusion